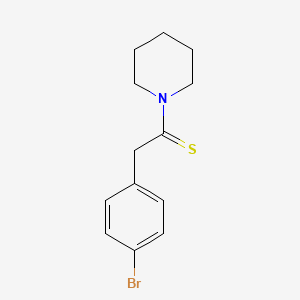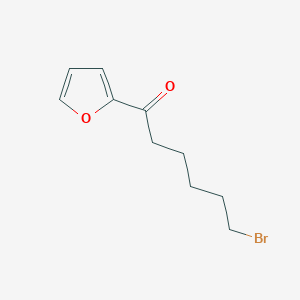
1,1,2,3,4-Pentachlorobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,3,4-Pentachlorobutane is an organochlorine compound with the molecular formula C4H5Cl5 It is a derivative of butane where five hydrogen atoms are replaced by chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,2,3,4-Pentachlorobutane can be synthesized through the chlorination of butane. The reaction typically involves the use of chlorine gas (Cl2) under controlled conditions. The process requires careful monitoring of temperature and pressure to ensure selective chlorination at the desired positions on the butane molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow reactor where butane and chlorine gas are introduced. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1,1,2,3,4-Pentachlorobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of chlorinated alcohols or acids.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of compounds like 1,1,2,3,4-pentafluorobutane when reacted with fluorine sources.
Reduction: Formation of less chlorinated butane derivatives.
Oxidation: Formation of chlorinated alcohols or carboxylic acids.
Scientific Research Applications
1,1,2,3,4-Pentachlorobutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into molecules.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of other chlorinated compounds and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,1,2,3,4-Pentachlorobutane involves its interaction with various molecular targets. The chlorine atoms in the compound can form strong bonds with other atoms, leading to the formation of stable complexes. These interactions can affect the compound’s reactivity and its ability to participate in chemical reactions. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
- 1,1,1,3,3-Pentachlorobutane
- 1,2,2,3,4-Pentachlorobutane
- 1,1,2,3,3-Pentachlorobutane
Comparison: 1,1,2,3,4-Pentachlorobutane is unique due to the specific positions of the chlorine atoms on the butane backbone. This arrangement can influence its chemical properties and reactivity compared to other pentachlorobutane isomers. For example, the presence of chlorine atoms at different positions can affect the compound’s boiling point, solubility, and its behavior in chemical reactions.
Properties
CAS No. |
31391-27-2 |
|---|---|
Molecular Formula |
C4H5Cl5 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
1,1,2,3,4-pentachlorobutane |
InChI |
InChI=1S/C4H5Cl5/c5-1-2(6)3(7)4(8)9/h2-4H,1H2 |
InChI Key |
AGCPZMJBXSCWQY-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,3-Triphenyl-11-thia-1-azadispiro[3.0.5~5~.1~4~]undecan-2-one](/img/structure/B14429990.png)

![(Propane-2,2-diyl)bis[(dichloromethyl)stannane]](/img/no-structure.png)




![5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14430025.png)
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecane](/img/structure/B14430027.png)
![2-{[(3-Iodophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430036.png)
![9-Methoxy-5H-pyrido[2,3-c]azepine](/img/structure/B14430050.png)

![Disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl]-2-sulphonatosuccinate](/img/structure/B14430056.png)

